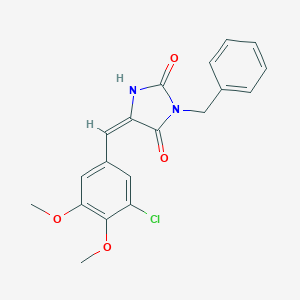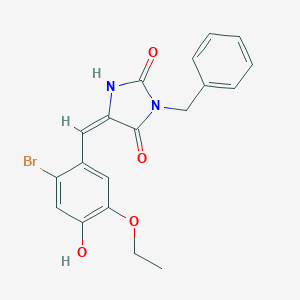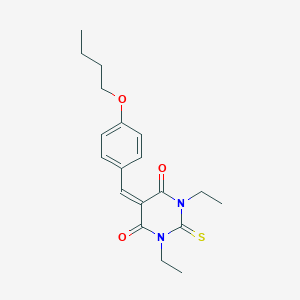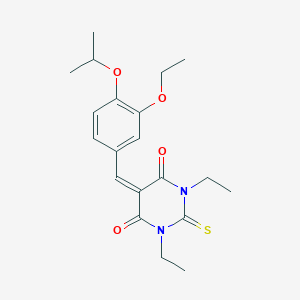![molecular formula C19H15BrN2O3 B328326 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid](/img/structure/B328326.png)
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the hydrazinylidene linkage to a hydrazine moiety.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter signal transduction pathways, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)-2-methylbenzoic acid: Similar structure but with a nitro group instead of a bromo group.
3-(5-{(Z)-[2-(4-chlorophenyl)hydrazinylidene]methyl}furan-2-yl)-2-methylbenzoic acid: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
The presence of the bromo group in 3-{5-[2-(4-bromophenyl)carbohydrazonoyl]-2-furyl}-2-methylbenzoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its utility in specific applications, such as in the synthesis of brominated derivatives or in medicinal chemistry where bromine can play a role in biological activity.
Properties
Molecular Formula |
C19H15BrN2O3 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
3-[5-[(Z)-[(4-bromophenyl)hydrazinylidene]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H15BrN2O3/c1-12-16(3-2-4-17(12)19(23)24)18-10-9-15(25-18)11-21-22-14-7-5-13(20)6-8-14/h2-11,22H,1H3,(H,23,24)/b21-11- |
InChI Key |
XSWMZGMUJQTAAH-NHDPSOOVSA-N |
SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=NNC3=CC=C(C=C3)Br |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=N\NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=NNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-5-[3-methoxy-4-(2-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B328245.png)
![(5E)-3-benzyl-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328248.png)

![3-Benzyl-5-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B328252.png)
![(5E)-3-benzyl-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B328253.png)
![(5E)-3-benzyl-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B328254.png)
![3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B328255.png)
![3-({4-[(E)-(1-benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B328256.png)
![(5E)-3-benzyl-5-[2-fluoro-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B328257.png)
![(5E)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328262.png)


![1,3-diethyl-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328266.png)
